1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one is a heterocyclic compound featuring a thiophene ring and a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.
Scientific Research Applications
1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential therapeutic applications. Given the wide range of therapeutic properties associated with thiophene and piperazine-containing compounds , this compound could be a promising candidate for drug development.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been associated with a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves the condensation of thiophene derivatives with piperazine under controlled conditions. One common method involves the reaction of thiophene-3-carbaldehyde with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl group to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Electrophiles such as halogens or nitro groups; reactions are conducted in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Comparison with Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-3-carboxylic acid share the thiophene ring structure.
Piperazine derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)propan-2-one share the piperazine moiety.
Uniqueness: 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one is unique due to the combination of the thiophene ring and piperazine moiety, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science, setting it apart from other similar compounds .
Properties
IUPAC Name |
1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-12(15)14-6-4-13(5-7-14)9-11-3-8-16-10-11/h2-3,8,10H,1,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYXHRPHIIPNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.